molecular formula C19H16F3N3O2S B2863055 2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688335-82-2

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2863055
CAS No.: 688335-82-2
M. Wt: 407.41
InChI Key: KGJFMNFOWIJTIZ-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with a molecular weight of 452.407 Da . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives is often achieved through a one-pot synthesis method. For example, a tetra-substituted imidazole was synthesized by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized imidazole was then reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using various spectroscopic and analytical techniques . The structure of the compounds was characterized by SC-XRD .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to react with salts of 1st row transition metals to form metal complexes .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular formula of C19H15F3N4O4S and a monoisotopic mass of 452.076599 Da .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has demonstrated the use of imidazole derivatives in computational and pharmacological studies. For instance, compounds like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for their toxicity, tumor inhibition, analgesic, and anti-inflammatory potential. The study found that these compounds showed moderate inhibitory effects in various assays, indicating their potential in pharmacological applications (Faheem, 2018).

Antiprotozoal Activity

Imidazole derivatives have also been synthesized and tested for their antiprotozoal activity. A study synthesized 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives and tested them against protozoa like Trichomonas vaginalis, showing significant activity even better than some existing drugs (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their potential in corrosion inhibition. A study on 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol showed significant corrosion inhibition efficiency, indicating their applicability in industrial settings to protect metals from corrosion (Prashanth et al., 2021).

Anticonvulsant Activity

Some omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including imidazole compounds, have been studied for their anticonvulsant activity, with certain compounds showing promising results against seizures (Aktürk et al., 2002).

Spectroscopic Characterization and Computational Study

Imidazole derivatives' spectroscopic and reactive properties have been extensively studied using experimental and computational methods. These studies provide insights into their reactivity and potential pharmaceutical applications (Hossain et al., 2018).

Antinociceptive Pharmacology

Research on certain imidazole derivatives like N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate has shown significant antinociceptive actions, suggesting their utility in pain management (Porreca et al., 2006).

Mechanism of Action

The mechanism of action of imidazole derivatives is often studied using molecular docking results based on the binding energy values .

Safety and Hazards

The safety and hazards of imidazole derivatives are often indicated by hazard statements. For example, the compound “2- { [1- (4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions of research on imidazole derivatives could focus on exploring their potential applications in drug development .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-14-8-6-13(7-9-14)25-11-10-23-18(25)28-12-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFMNFOWIJTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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